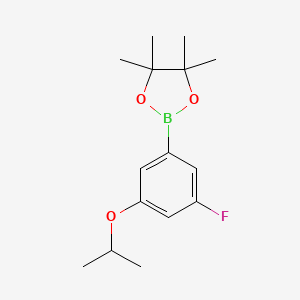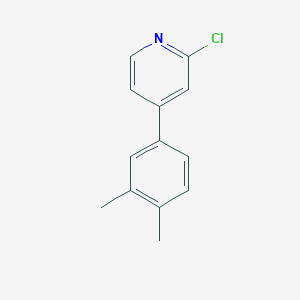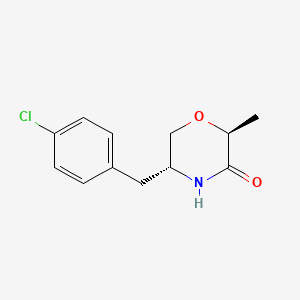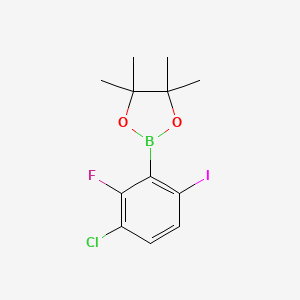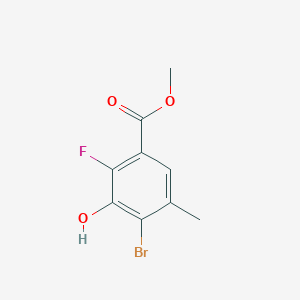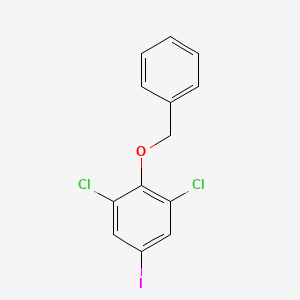
2-(Benzyloxy)-1,3-dichloro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1,3-dichloro-5-iodobenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of benzyloxy, dichloro, and iodo substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene typically involves the following steps:
Chlorination: The dichloro substituents can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Iodination: The iodination step involves the use of iodine or iodinating reagents such as iodine monochloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dichloro and iodo substituents can be reduced to form less substituted benzene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the dichloro and iodo groups can result in less substituted benzene derivatives.
Applications De Recherche Scientifique
2-(Benzyloxy)-1,3-dichloro-5-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dichloro and iodo substituents can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
2-(Benzyloxy)-1,3-dichlorobenzene: Lacks the iodine substituent, which may result in different reactivity and applications.
2-(Benzyloxy)-5-iodobenzene:
1,3-Dichloro-5-iodobenzene: Lacks the benzyloxy group, which significantly alters its chemical behavior and applications.
Uniqueness: 2-(Benzyloxy)-1,3-dichloro-5-iodobenzene is unique due to the combination of benzyloxy, dichloro, and iodo substituents, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C13H9Cl2IO |
|---|---|
Poids moléculaire |
379.02 g/mol |
Nom IUPAC |
1,3-dichloro-5-iodo-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9Cl2IO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
AYIJCIUSXPGILX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



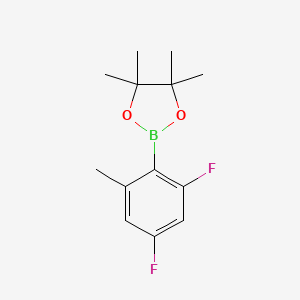

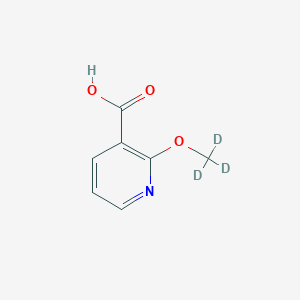
![Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
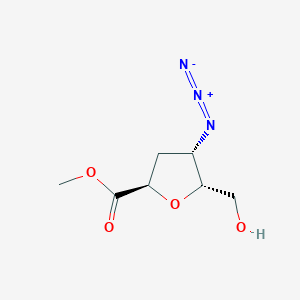
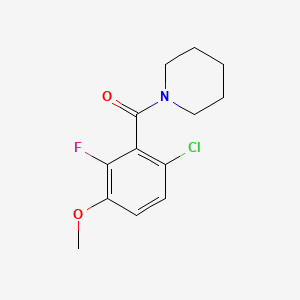
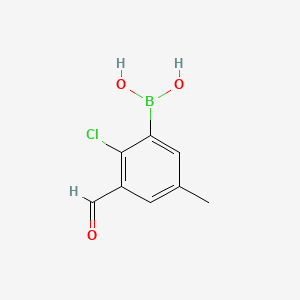
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)
